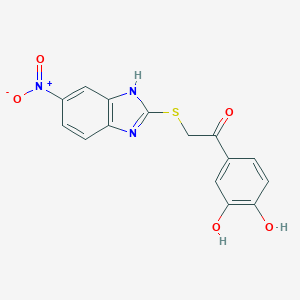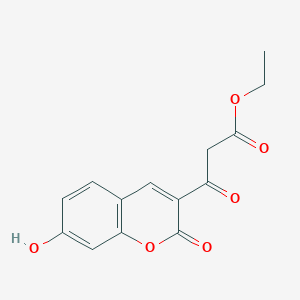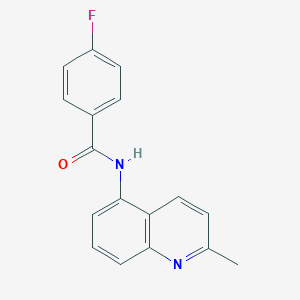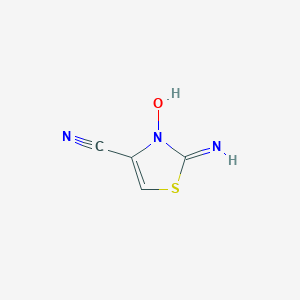
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone is a complex organic compound that features both phenolic and benzimidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Thioether Formation: The thiol group can be introduced by reacting the nitrobenzimidazole with a suitable thiol reagent.
Coupling with 3,4-Dihydroxyphenylacetone: The final step involves coupling the thiolated benzimidazole with 3,4-dihydroxyphenylacetone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activities or as a potential inhibitor of specific biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenolic and nitro groups could participate in redox reactions, while the benzimidazole moiety could interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-mercaptoethanone: Lacks the benzimidazole moiety.
2-(3,4-Dihydroxyphenyl)-1H-benzimidazole: Lacks the nitro group and the thioether linkage.
5-Nitro-1H-benzimidazole-2-thiol: Lacks the phenolic group.
Uniqueness
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenolic and benzimidazole groups allows for diverse interactions with biological targets, while the nitro group adds an additional layer of reactivity.
Properties
Molecular Formula |
C15H11N3O5S |
|---|---|
Molecular Weight |
345.3g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H11N3O5S/c19-12-4-1-8(5-13(12)20)14(21)7-24-15-16-10-3-2-9(18(22)23)6-11(10)17-15/h1-6,19-20H,7H2,(H,16,17) |
InChI Key |
QBJTWNQVNTYDIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-morpholinophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B504785.png)
![5-(4-methoxyphenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504786.png)
![4-METHYL-N-[3-(PHENYLAMINO)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B504787.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B504788.png)
![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B504789.png)
![N~1~-[2-(2-chlorophenyl)ethyl]-N~2~-cyclopropylethanediamide](/img/structure/B504793.png)

![N,N-diallyl-5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504797.png)
![2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B504799.png)
![N-(4-bromophenyl)-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504804.png)
![3-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide](/img/structure/B504806.png)
![N'-[2-(3-methoxyphenoxy)acetyl]pyridine-4-carbohydrazide](/img/structure/B504808.png)
